molecular formula C34H51N5O6 B3044245 apicidin D2 CAS No. 177562-78-6

apicidin D2

Cat. No. B3044245
CAS RN: 177562-78-6
M. Wt: 625.8 g/mol
InChI Key: XSKZVBPNWYDMNT-XBFFTOSTSA-N
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Description

Apicidin D2 is a fungal metabolite and a broad-spectrum antiprotozoal agent . It is a small molecule that inhibits histone deacetylases (HDACs), which are known to moderate histone acetylation and chromatin folding during gene expression . The molecular formula of apicidin D2 is C34H51N5O6 .


Synthesis Analysis

Apicidin D2 is produced by certain isolates of Fusarium semitectum . The apicidin biosynthetic pathway has been established through the analysis of mutant strains. Eight genes have been identified as necessary for apicidin production . The apicidin synthetase gene 1 (APS1) is particularly important in this process .


Molecular Structure Analysis

The molecular structure of apicidin D2 has been elucidated through various methods such as 2D NMR spectroscopy, acid hydrolysis followed by derivatization, HPLC analysis of amino acid derivatives, NOESY spectroscopy, and molecular modeling .


Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of apicidin D2 have been studied extensively. The apicidin analogues apicidin E, apicidin D2, and apicidin B were identified from chemical analysis of the mutants . The cluster gene APS2, a putative transcription factor, was shown to regulate the expression of the genes in the cluster .


Physical And Chemical Properties Analysis

Apicidin D2 is a cyclic tetrapeptide with a molecular weight of 623.8 g/mol . It is soluble in DMSO at 10 mg/ml or ethanol at 1 mg/ml .

Scientific Research Applications

  • Phytotoxicity Studies :

    • Apicidin and apicidin D2 exhibit phytotoxic effects on various plant species, including both seedlings and older plants. This phytotoxicity is more pronounced in weeds compared to vegetables, indicating potential use in weed control (Jin et al., 2008).
  • Cardiac Health Research :

    • Apicidin derivatives, particularly those targeting class I histone deacetylases, show promise in reducing myocardial hypertrophy and preventing heart failure. This is based on studies involving mice subjected to thoracic aortic constriction (Gallo et al., 2008).
  • Cancer Research :

    • Apicidin demonstrates potential as an anti-cancer agent by inhibiting histone deacetylase (HDAC), which affects tumor cell proliferation, apoptosis, and cell morphology. This effect is observed across various cancer cell lines (Han et al., 2000).
    • In breast cancer cell lines, apicidin modulates cell cycle regulators and induces apoptotic cell death, particularly in estrogen receptor-positive cells (Im et al., 2008).
    • Apicidin also exhibits anti-proliferative and anti-invasive properties in oral squamous carcinoma cells, inducing both apoptosis and autophagy (Ahn et al., 2011).
  • Anti-Protozoal Activity :

    • Apicidin has been identified as a potent antiprotozoal agent against Apicomplexan parasites, showing in vitro activity against malaria and other parasitic diseases (Darkin-Rattray et al., 1996).
  • Immunology :

    • Studies indicate that apicidin can influence dendritic cell functions, suppressing TH1 polarization and altering cytokine production, which could have implications for treating DC-related diseases (Jung et al., 2009).
  • Apicidin Biosynthesis and Molecular Studies :

    • Investigations into the biosynthesis of apicidin have identified specific genes and pathways involved in its production by Fusarium species. This research offers insights into producing new apicidin analogues and improving yield (Jin et al., 2010).

Mechanism of Action

Apicidin D2 acts by inhibiting histone deacetylases (HDACs), which are known to moderate histone acetylation and chromatin folding during gene expression . This inhibition can irreversibly prevent the development of intracellular Apicomplexan parasites in vitro .

Safety and Hazards

Apicidin D2 is classified as acutely toxic and can be fatal if swallowed, in contact with skin, or if inhaled . It is advised to avoid breathing its dust/fume/gas/mist/vapours/spray and to wash hands and skin thoroughly after handling .

properties

IUPAC Name

(3S,6S,9S,12R)-3-[(2S)-butan-2-yl]-9-[(6S)-6-hydroxyoctyl]-6-[(1-methoxyindol-3-yl)methyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H51N5O6/c1-5-22(3)30-34(44)38-19-13-12-18-29(38)33(43)35-26(16-9-7-8-14-24(40)6-2)31(41)36-27(32(42)37-30)20-23-21-39(45-4)28-17-11-10-15-25(23)28/h10-11,15,17,21-22,24,26-27,29-30,40H,5-9,12-14,16,18-20H2,1-4H3,(H,35,43)(H,36,41)(H,37,42)/t22-,24-,26-,27-,29+,30-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKZVBPNWYDMNT-XBFFTOSTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N2CCCCC2C(=O)NC(C(=O)NC(C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCCC(CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N2CCCC[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC3=CN(C4=CC=CC=C43)OC)CCCCC[C@H](CC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H51N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

apicidin D2

CAS RN

177562-78-6
Record name (3S,6S,9S,15aR)-9-[(2S)-2-Butanyl]-3-[(6S)-6-hydroxyoctyl]-6-[(1-methoxy-1H-indol-3-yl)methyl]octahydro-2H-pyrido[1,2-a][1,4,7,10]tetraazacyclododecine-1,4,7,10(3H,12H)-tetrone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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